molecular formula C7H10ClN3O B1455288 3-Methoxypicolinimidamide hydrochloride CAS No. 1179362-06-1

3-Methoxypicolinimidamide hydrochloride

Cat. No.: B1455288
CAS No.: 1179362-06-1
M. Wt: 187.63 g/mol
InChI Key: IRTIDNZANULWKI-UHFFFAOYSA-N
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Description

3-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of picolinimidamide, featuring a methoxy group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypicolinimidamide hydrochloride typically involves the reaction of 3-methoxypyridine with cyanamide under acidic conditions to form the corresponding picolinimidamide. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 3-methoxypicolinamine.

    Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in nickel-catalyzed cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypicolinimidamide hydrochloride involves its interaction with metal ions, particularly nickel, to form stable complexes. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets include:

    Nickel Catalysts: The compound acts as a ligand, stabilizing the nickel catalyst and enhancing its reactivity.

    Pathways Involved: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Methoxypicolinimidamide hydrochloride
  • N-Cyano-4-methoxy-picolinimidamide
  • Pyridine-2,6-bis(carboximidamide) dihydrochloride

Comparison:

  • Structural Differences: The position of the methoxy group and other substituents vary among these compounds, leading to differences in their chemical reactivity and applications.
  • Unique Features: 3-Methoxypicolinimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it particularly effective in certain catalytic processes.

Properties

IUPAC Name

3-methoxypyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTIDNZANULWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704290
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-06-1
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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